6-Methylchrysene

Descripción general

Descripción

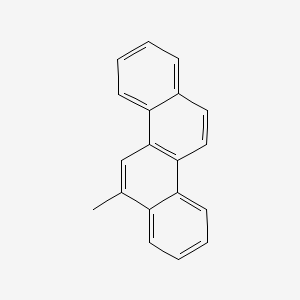

6-Methylchrysene is an organic compound with the molecular formula C19H14. It is a type of polycyclic aromatic hydrocarbon (PAH) and is known for its presence in environmental pollutants such as tobacco smoke and fossil fuels . This compound is of significant interest due to its potential carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methylchrysene can be synthesized through various methods. . This reaction typically yields this compound in high purity and involves the use of stoichiometric amounts of iodine under controlled conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and potential health hazards. it can be produced in laboratories for research purposes using the aforementioned synthetic routes.

Análisis De Reacciones Químicas

Heterogeneous Ozonolysis

6-Methylchrysene demonstrates enhanced reactivity compared to unsubstituted chrysene in atmospheric ozonolysis. Key kinetic data reveals:

| Compound | Second-Order Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reactivity Trend vs. Parent PAH |

|---|---|---|

| Chrysene | (6.9 ± 0.6) × 10⁻¹⁹ | Baseline |

| This compound | Not explicitly stated* | ~2–3× faster than chrysene |

| 6-Ethylchrysene | Similar to this compound | Comparable reactivity |

*Experimental observations indicate methyl substitution at position 6 increases ozonolysis rates compared to chrysene. Chrysene exhibits delayed decay initiation (30-minute lag phase) under ozone exposure, while this compound reacts more readily .

Chemical Oxidation with KMnO₄

In acidic conditions, this compound undergoes oxidation with potassium permanganate to form chrysenecarboxylic acids. The reaction proceeds via cleavage of the methyl group, yielding:

This reaction is critical for synthesizing reference standards for environmental analysis .

Cytochrome P450-Mediated Reactions

Human hepatic and pulmonary enzymes metabolize this compound into bioactive derivatives:

| Enzyme | Primary Reaction Type | Major Metabolites |

|---|---|---|

| CYP1A1 | Ring oxidation | 1,2-Dihydroxy-1,2-dihydro-6-methylchrysene |

| CYP1A2 | Methyl hydroxylation | 6-(Hydroxymethyl)chrysene |

| CYP3A4 | Secondary oxidation | Quinones and epoxides |

-

Key metabolites :

Comparative Metabolism with 5-Methylchrysene

This compound shows distinct metabolic pathways compared to its more carcinogenic analog, 5-methylchrysene:

| Parameter | This compound | 5-Methylchrysene |

|---|---|---|

| Dominant P450s | CYP1A2, CYP3A4 | CYP1A1, CYP1A2 |

| Carcinogenicity | Weak | Strong |

| Major DNA Adducts | Fewer stable adducts | Bay-region diol epoxide adducts |

The absence of a bay-region methyl group in this compound reduces its DNA-binding efficiency and tumorigenic potential .

Atmospheric Oxidation

In particulate matter, this compound reacts with ozone and NOₓ, forming nitro-PAH derivatives. These products are implicated in oxidative stress mechanisms in lung tissue .

Photochemical Stability

While less studied than smaller PAHs, this compound exhibits moderate resistance to UV degradation, contributing to its persistence in soot and combustion residues .

Ozonolysis Mechanism

The reaction proceeds via a Criegee intermediate, with ozone attacking the electron-rich aromatic system. Methyl substitution at position 6 enhances reactivity by stabilizing the transition state through inductive effects .

Enzymatic Methyl Hydroxylation

CYP1A2 catalyzes the insertion of a hydroxyl group into the methyl substituent, forming 6-(hydroxymethyl)chrysene. This metabolite is further oxidized to carboxylic acid derivatives in phase II metabolism .

Research Implications

-

Environmental Monitoring : Ozonolysis rate constants aid in modeling atmospheric lifetimes of alkyl-PAHs .

-

Toxicology : Metabolic profiling clarifies why this compound is less carcinogenic than 5-methylchrysene, informing risk assessments .

-

Synthetic Chemistry : Oxidative cleavage methods enable the production of chrysene derivatives for analytical standards .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

6-Methylchrysene is recognized as a weak carcinogen, and its metabolic activation has been extensively studied to understand its role in tumorigenesis. Research comparing 6-MeC to its isomer, 5-methylchrysene (5-MeC), indicates that while both compounds form DNA adducts, the extent and potency of these adducts differ significantly.

- Case Study: Metabolic Activation in Mouse Skin

- A study demonstrated that the major metabolite of 6-MeC in mouse skin is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol), which is less active as a tumor initiator compared to the corresponding metabolite of 5-MeC. The formation of dihydrodiol epoxide-type adducts from 6-MeC was found to be significantly lower—about 1/20th that of 5-MeC, indicating a reduced tumorigenic potential .

Environmental Monitoring

The detection and quantification of PAHs, including this compound, are crucial for assessing environmental pollution. Analytical methods have been developed for measuring PAH concentrations in various environmental samples.

- Analytical Methods

- A study detailed the calibration curves for detecting 6-MeC in dissolved and particulate samples using high-performance liquid chromatography (HPLC). The mean surrogate recoveries were reported at approximately 68% for dissolved samples and 82% for particulate samples, indicating reliable analytical performance for environmental assessments .

Toxicological Research

Research into the toxicological effects of this compound has provided insights into its metabolic pathways and interactions with biological systems.

- Study on Human Metabolism

- Investigations into the metabolism of 6-MeC by human liver enzymes revealed that cytochrome P450 enzymes play a significant role in its hydroxymethylation. Specifically, P450 enzymes such as 3A4 and 1A2 were identified as key players in the metabolic process . This knowledge is vital for understanding how human exposure to this compound may lead to health risks.

Synthesis and Chemical Applications

The synthesis of methylchrysenes, including this compound, has been explored for potential applications in organic chemistry.

- Photochemical Synthesis

- Recent advancements have shown that photochemical methods can be employed to synthesize various methylchrysenes with high yields. For instance, specific reactions have successfully produced single isomers of methylchrysenes through controlled irradiation processes . This synthetic versatility may open avenues for developing new materials or chemical probes.

Regulatory and Safety Assessments

Given its classification as a weak carcinogen, regulatory bodies monitor compounds like this compound closely. Understanding its behavior in biological systems aids in risk assessment and the establishment of safety guidelines for handling PAHs.

Mecanismo De Acción

The mechanism by which 6-Methylchrysene exerts its effects involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various enzymes involved in its metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Chrysene: The parent compound of 6-Methylchrysene, lacking the methyl group.

1-Methylchrysene: Another methylated derivative of chrysene.

3-Methylchrysene: Similar to this compound but with the methyl group at a different position.

Uniqueness

This compound is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological effects. Its carcinogenic potential is also a distinguishing feature compared to other methylated chrysenes .

Actividad Biológica

6-Methylchrysene (6-MeC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential as a carcinogen. This article explores the compound's biological effects, metabolic pathways, mutagenicity, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is structurally characterized by a methyl group at the 6-position of the chrysene backbone. Its molecular formula is , and it is known to be a constituent of tobacco smoke and other combustion products. The compound exhibits weak carcinogenic properties compared to its isomer, 5-methylchrysene (5-MeC), which is recognized as a more potent carcinogen.

Metabolism and Activation

The metabolic activation of this compound has been studied extensively. Research indicates that 6-MeC undergoes biotransformation primarily in the liver, where it is converted into various metabolites, including dihydrodiols and phenolic compounds. Notably, the major metabolite identified in mouse skin is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol) .

Table 1: Metabolites of this compound

| Metabolite | Description |

|---|---|

| 6-MeC-1,2-diol | Major metabolite formed in mouse skin |

| Hydroxymethyl derivatives | Formed during liver metabolism |

| Phenolic compounds | Result from further metabolic processing |

Carcinogenicity and Tumor Initiation

The carcinogenic potential of this compound has been assessed through various studies. It has been classified as a weak carcinogen when compared to its isomer 5-MeC. The comparative analysis shows that while both compounds form DNA adducts, the quantity of dihydrodiol epoxide-type adducts from 6-MeC is significantly lower—approximately 1/20th that of 5-MeC . This indicates that the structural differences between these compounds contribute to their varying levels of biological activity.

Case Study: Tumor Initiation in Mouse Models

In a study examining tumor initiation in mouse skin, it was found that while both 6-MeC and 5-MeC were capable of forming DNA adducts, the tumorigenic activity of 6-MeC was substantially lower. This was attributed to the lower reactivity of its metabolites compared to those derived from 5-MeC .

Mutagenicity Studies

The mutagenic properties of this compound have also been investigated using the Salmonella typhimurium assay. The results indicated that while 6-MeC does exhibit some mutagenic activity, it is considerably less than that observed for 5-MeC. Specifically, the R,S,S,R enantiomer of anti-5-MeC-1,2-diol-3,4-epoxide showed high mutagenicity (6700 revertants/nmol), whereas similar studies on anti-6-MeC-1,2-diol-3,4-epoxide revealed much weaker activity .

Comparative Analysis with Other Methylchrysenes

When comparing the biological activities of methylchrysenes:

Table 2: Comparative Biological Activities

| Compound | Carcinogenicity | Mutagenicity (Revertants/nmol) | Major Metabolite |

|---|---|---|---|

| 5-Methylchrysene | Strong | 6700 | Anti-5-MeC-1,2-diol |

| This compound | Weak | Low | Anti-6-MeC-1,2-diol |

This table illustrates the stark differences in biological activities between these two compounds, highlighting the significance of structural variations on their respective activities.

Propiedades

IUPAC Name |

6-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVDRLYVNFOSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074814 | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-85-7, 41637-90-5 | |

| Record name | 6-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.